molecular formula C13H9BrF3N5O2 B10894741 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B10894741
M. Wt: 404.14 g/mol
InChI Key: IAFLYEAWIRPNAQ-UHFFFAOYSA-N
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Description

3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of a bromine atom, an ethyl group attached to a pyrazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The final step often involves the bromination of the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are meticulously controlled to avoid side reactions and to maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.

    Cyclization Reactions: The pyrazole and pyrimidine rings can undergo further cyclization to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to changes in the electronic structure of the compound.

Scientific Research Applications

3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid apart is its combination of a bromine atom, an ethyl group, and a trifluoromethyl group

Properties

Molecular Formula

C13H9BrF3N5O2

Molecular Weight

404.14 g/mol

IUPAC Name

3-bromo-5-(1-ethylpyrazol-3-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C13H9BrF3N5O2/c1-2-21-4-3-6(19-21)7-5-8(12(23)24)22-11(18-7)9(14)10(20-22)13(15,16)17/h3-5H,2H2,1H3,(H,23,24)

InChI Key

IAFLYEAWIRPNAQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NN3C(=C2)C(=O)O)C(F)(F)F)Br

Origin of Product

United States

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